molecular formula C17H13N5O3S2 B2540428 3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 897612-43-0

3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2540428
CAS No.: 897612-43-0
M. Wt: 399.44
InChI Key: WRQVESJRIYKJDE-UHFFFAOYSA-N
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Description

3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H13N5O3S2 and its molecular weight is 399.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that thiazole derivatives, which are part of the compound’s structure, are involved in a wide range of pharmacological activities . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .

Mode of Action

Thiazole derivatives are known to interact with multiple receptors, which can lead to various biological responses . The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the exact nature of the target and the context in which the interaction occurs.

Biochemical Pathways

The compound may affect various biochemical pathways due to the broad spectrum of biological activities associated with thiazole derivatives . These could include pathways related to antimicrobial, antifungal, antiviral, and antineoplastic activities. The downstream effects would depend on the specific pathways affected and could result in a range of cellular responses.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the range of activities associated with thiazole derivatives, the effects could be diverse and could include antimicrobial, antifungal, antiviral, and antineoplastic effects .

Biological Activity

3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

  • Molecular Formula : C₁₆H₁₃N₅O₄S₃
  • Molecular Weight : 435.5 g/mol
  • CAS Number : 941963-52-6

Anticancer Activity

Recent studies have indicated that compounds containing triazole and thiazole moieties exhibit promising anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized various triazole derivatives and tested their efficacy against human cancer cell lines. The compound demonstrated significant cytotoxic effects with IC₅₀ values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, involving caspase activation and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against a range of pathogens.

Results from Antimicrobial Screening

A study reported that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .

PathogenMIC (µg/mL)Standard Antibiotic (MIC µg/mL)
Staphylococcus aureus3264 (Penicillin)
Escherichia coli1632 (Ampicillin)

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress that can trigger cell death pathways .

Properties

IUPAC Name

3-nitro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S2/c23-16(11-3-1-4-12(9-11)22(24)25)18-7-6-13-10-27-17-19-15(20-21(13)17)14-5-2-8-26-14/h1-5,8-10H,6-7H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQVESJRIYKJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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